1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one
Description
Chemical Structure and Synthesis
1-{3-[(1H-Imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one is a heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) connected to a 1H-imidazole moiety via a methylene (-CH2-) linker. The pent-4-en-1-one chain introduces a ketone and an alkene group, which may enhance reactivity or influence molecular conformation.
The synthesis involves benzylation of 1-(5-iodo-1H-imidazol-4-yl)pent-4-en-1-one (1) using benzyl bromide in the presence of potassium carbonate and DMF as a solvent .
Properties
IUPAC Name |
1-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-3-4-12(16)15-8-11(9-15)7-14-6-5-13-10-14/h2,5-6,10-11H,1,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZBVBUBGSVUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CC(C1)CN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one involves multiple steps. One common method includes the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with a suitable aldehyde to form an intermediate Schiff base, followed by cyclization to form the azetidine ring .
Chemical Reactions Analysis
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one undergoes various chemical reactions:
Scientific Research Applications
Medicinal Chemistry
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one has shown promise in medicinal chemistry due to its structural features, which may impart biological activity:
Potential Biological Activities :
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.
- Enzyme Inhibition : The imidazole moiety can interact with metal ions or enzymes, potentially leading to enzyme inhibition.
Materials Science
In materials science, this compound can serve as a building block for the development of new materials with specific properties:
Applications Include :
- Polymers and Coatings : Its unique structure allows for modifications that can enhance the properties of polymers or coatings.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
Research focused on the interaction of this compound with certain enzymes involved in metabolic pathways. Results indicated that it could inhibit specific enzymes, leading to decreased activity in target pathways, which could have implications for drug development.
Mechanism of Action
The mechanism of action of 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities and disrupting biological processes . The azetidine ring can interact with proteins, altering their structure and function . The pentenone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its azetidine-imidazole-pentenone architecture. Below is a comparative analysis with structurally related imidazole derivatives:
Key Observations
Ring Systems :
- The target compound’s azetidine ring (4-membered) contrasts with piperazine (6-membered, ) or morpholine (6-membered, ), which influence conformational rigidity and binding pocket compatibility.
- Unlike trityl-protected imidazoles (e.g., ), the absence of bulky groups in the target compound may enhance solubility or metabolic stability.
Synthetic Strategies :
- The target compound’s benzylation step () contrasts with multi-component one-pot syntheses () or catalytic reductions (), reflecting divergent scalability and purity challenges.
Pharmacological Implications :
- While TLR antagonists () leverage azetidine for target engagement, the target compound’s imidazole-azetidine synergy could suit kinase or enzyme inhibition, akin to benzimidazole-triazole hybrids ().
Research Findings and Data Tables
Physicochemical Properties
Biological Activity
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pent-4-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an azetidine ring, an imidazole moiety, and a pentenone structure. Its molecular formula is , with a molecular weight of approximately 194.24 g/mol. The presence of these heterocyclic structures contributes to its diverse biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Imidazole Moiety : Nucleophilic substitution reactions are often utilized.
- Final Assembly : The pentenone structure is introduced through condensation reactions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. In vitro tests have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Activity
Research indicates potential anticancer properties, particularly in inhibiting the proliferation of tumor cells. A study utilizing mouse xenograft models showed that treatment with this compound led to a significant reduction in tumor growth. The underlying mechanism may involve modulation of signaling pathways such as PI3K/AKT/mTOR, which are critical for cell survival and proliferation .
The biological activity of this compound is thought to be mediated through:
- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzymes, inhibiting their catalytic activity.
- Receptor Modulation : The compound may bind to specific receptors involved in cell signaling, leading to altered cellular responses.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
